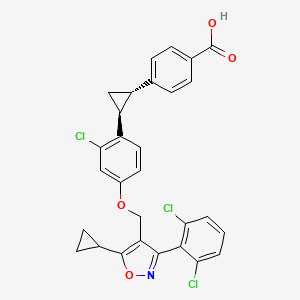

![molecular formula C27H32N2O6S B6315159 Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH CAS No. 1451181-13-7](/img/structure/B6315159.png)

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” is a chemical compound with the chemical name: (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methionyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid . It is a threonine-derived pseudoproline monomer for Solid Phase Peptide Synthesis (SPPS). This building block can be successfully coupled with many amino acids using modern coupling techniques, avoiding the need for pseudoproline dipeptides and giving the possibility to introduce pseudoprolines in peptides containing non-natural or rare amino acids .

Synthesis Analysis

The synthesis of “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” involves the use of modern coupling techniques. Pseudoprolines derived from Serine and Threonine have developed to standard building blocks for peptide synthesis since their invention . For coupling efficiency studies, please refer to the listed reference .Molecular Structure Analysis

The molecular structure of “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” is characterized by a (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid structure .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” primarily involve its use as a building block in peptide synthesis. It can be coupled with many amino acids using modern coupling techniques .Physical And Chemical Properties Analysis

“Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” has a molecular weight of 381.43 g/mol .Wissenschaftliche Forschungsanwendungen

- Findings : Among the analogues synthesized, the Fmoc-derivatives of the peptide series K (including Fmoc-K3 hydrogel) exhibit gel-forming capabilities. Fmoc-K3 hydrogel, with a rigidity (G’) of 2526 Pa, holds promise for tissue engineering. It supports cell adhesion, survival, and duplication .

- Activity : The Fmoc-L/Fmoc-K hydrogel displays antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis, L. monocytogenes) and Gram-negative E. coli .

Peptide-Based Hydrogels for Biomedical Applications

Antibacterial Hydrogel

Wirkmechanismus

Target of Action

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a modified dipeptide

Mode of Action

This compound is a pseudoproline derivative, which are known to be standard building blocks for peptide synthesis . Pseudoprolines, such as this compound, have been shown to induce reversible cis amide bonds into peptide backbones . This suggests that Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH may interact with its targets by inducing structural changes, potentially influencing the conformation and function of the target proteins or enzymes.

Eigenschaften

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVLCGBCANQGFL-XARZLDAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)

![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)